molecular formula C8H10O4 B12581629 Cyclohex-1-ene-1,4-dicarboxylic acid CAS No. 628729-43-1

Cyclohex-1-ene-1,4-dicarboxylic acid

Cat. No.: B12581629
CAS No.: 628729-43-1
M. Wt: 170.16 g/mol
InChI Key: KAAQPMPUQHKLLE-UHFFFAOYSA-N
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Description

Cyclohex-1-ene-1,4-dicarboxylic acid is an organic compound with the molecular formula C8H10O4. This compound is characterized by a cyclohexene ring with two carboxylic acid groups attached at the 1 and 4 positions. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-1-ene-1,4-dicarboxylic acid can be synthesized through several methods. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, 1,3-butadiene can react with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to produce the desired acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions typically include elevated temperatures and the presence of solvents like xylene to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Cyclohex-1-ene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,4-dicarboxylic acid.

    Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as alcohols (for esterification) and amines (for amidation) are commonly used.

Major Products:

    Oxidation: Cyclohexane-1,4-dicarboxylic acid.

    Reduction: Cyclohexane-1,4-dicarboxylic acid derivatives.

    Substitution: Esters and amides of this compound.

Mechanism of Action

The mechanism of action of cyclohex-1-ene-1,4-dicarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive carboxylic acid groups and a double bond in the cyclohexene ring. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as esterification, amidation, and coordination with metal ions .

Comparison with Similar Compounds

Uniqueness: Cyclohex-1-ene-1,4-dicarboxylic acid is unique due to the positioning of its carboxylic acid groups at the 1 and 4 positions, which imparts distinct chemical reactivity and properties. This structural feature makes it particularly useful in the synthesis of polymers and coordination compounds .

Properties

CAS No.

628729-43-1

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

cyclohexene-1,4-dicarboxylic acid

InChI

InChI=1S/C8H10O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1,6H,2-4H2,(H,9,10)(H,11,12)

InChI Key

KAAQPMPUQHKLLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1C(=O)O)C(=O)O

Origin of Product

United States

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